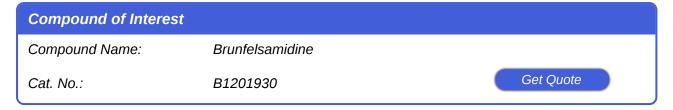


Brunfelsamidine: A Technical Guide to its Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a pyrrolidine alkaloid found in plants of the Brunfelsia genus, is a compound of significant interest due to its potent neurotoxic and convulsant effects, as well as its activity as a weak tryptase inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Brunfelsamidine. Detailed experimental methodologies for assessing its convulsant and neurotoxic properties, and its tryptase inhibitory activity are presented. Furthermore, this guide explores the compound's interaction with cellular signaling pathways, particularly its potential modulation of the NF-κB pathway, which is implicated in inflammatory responses.

Chemical Structure and Physicochemical Properties

Brunfelsamidine is chemically identified as 1H-Pyrrole-3-carboximidamide. Its structure is characterized by a pyrrole ring substituted with a carboximidamide group at the 3-position.

Table 1: Chemical and Physicochemical Properties of Brunfelsamidine



Property	Value	Reference
IUPAC Name	1H-Pyrrole-3-carboximidamide	
Chemical Formula	C ₅ H ₇ N ₃	-
Molar Mass	109.132 g/mol	-
CAS Number	97744-98-4	-
SMILES	C1=CNC=C1C(=N)N	-
Appearance	Not reported	-
Solubility	Not reported	_
рКа	Not reported	_
LogP	Not reported	_

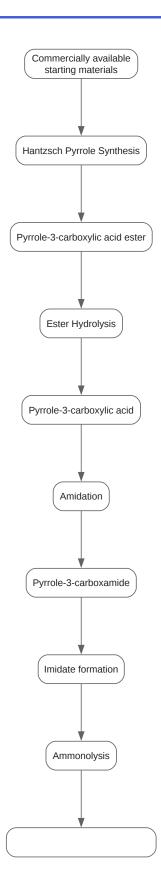
Synthesis of Brunfelsamidine

The total synthesis of **Brunfelsamidine** (1H-Pyrrole-3-carboximidamide) has not been extensively detailed in publicly available literature. However, general synthetic strategies for related pyrrole-3-carboxamide and pyrrole-3-carboxylic acid derivatives can provide a basis for a plausible synthetic route. One potential approach involves the Hantzsch pyrrole synthesis, followed by conversion of a carboxylic acid or ester functionality to the carboximidamide.

Conceptual Synthetic Workflow

A possible synthetic pathway could begin with the synthesis of a pyrrole-3-carboxylic acid derivative, which can then be converted to the corresponding amide and subsequently to the imidamide.





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Caption: Conceptual workflow for the synthesis of **Brunfelsamidine**.



Biological Properties and Experimental Protocols

Brunfelsamidine exhibits significant biological activity, most notably as a convulsant and neurotoxin. It has also been identified as a weak inhibitor of the enzyme tryptase.

Convulsant Activity

The convulsant effects of **Brunfelsamidine** are a hallmark of its toxicological profile. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice are standard preclinical assays to evaluate anticonvulsant and pro-convulsant activity.

- Animals: Male Swiss albino mice (20-25 g) are used.
- Compound Administration: Brunfelsamidine, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
- Induction of Seizures: After a predetermined period (e.g., 30 or 60 minutes) following compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal or ear-clip electrodes.
- Observation: The mice are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.
- Data Analysis: The dose at which 50% of the animals are protected from the tonic hind-limb extension (ED50) is calculated to assess anticonvulsant activity. Conversely, the dose that induces seizures in 50% of animals would be determined for a convulsant.

Table 2: Quantitative Data on the Convulsant Activity of Brunfelsamidine (Hypothetical Data)

Parameter	Value	Animal Model
ED50 (MES Test)	Data not available	Mouse
LD50	Data not available	Mouse

Note: Specific ED50 and LD50 values for **Brunfelsamidine** are not readily available in the cited literature.



Neurotoxicity

The neurotoxic effects of **Brunfelsamidine** are believed to underlie its convulsant activity. In vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are commonly employed to investigate mechanisms of neurotoxicity.

- Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in multi-well plates.
- Compound Treatment: Cells are treated with varying concentrations of Brunfelsamidine for a specified duration (e.g., 24, 48 hours).
- Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
- Mechanistic Studies: To investigate the mechanism of neurotoxicity, markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining), oxidative stress (e.g., reactive oxygen species generation), and mitochondrial dysfunction can be measured.

Tryptase Inhibition

Brunfelsamidine has been reported to be a weak inhibitor of tryptase, a serine protease released from mast cells.

- Enzyme and Substrate: Purified human tryptase and a chromogenic substrate (e.g., Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride BAPNA) are used.
- Assay Procedure: The assay is typically performed in a 96-well plate. Tryptase is preincubated with various concentrations of **Brunfelsamidine**. The reaction is initiated by the addition of the substrate.
- Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
- Data Analysis: The concentration of Brunfelsamidine that causes 50% inhibition of tryptase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Table 3: Quantitative Data on the Tryptase Inhibitory Activity of **Brunfelsamidine** (Hypothetical Data)

Parameter	Value
IC50	Data not available

Note: The specific IC50 value for **Brunfelsamidine**'s inhibition of tryptase is not readily available in the cited literature.

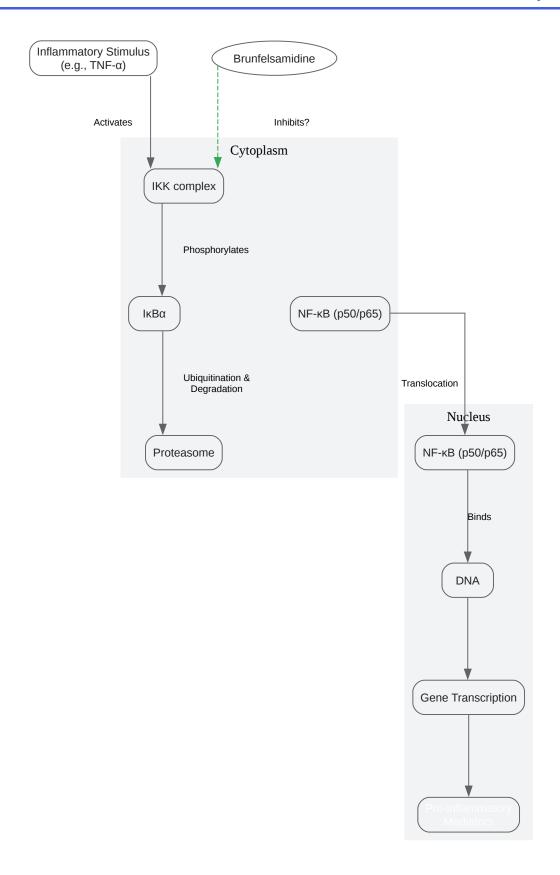
Modulation of Cellular Signaling Pathways

Preliminary evidence from studies on extracts of Brunfelsia grandiflora, a plant known to contain **Brunfelsamidine**, suggests a potential interaction with the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-kB pathway is a key regulator of the inflammatory response.

NF-kB Signaling Pathway

The canonical NF-κB signaling pathway is activated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.





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Caption: Postulated modulation of the NF-kB signaling pathway by **Brunfelsamidine**.



Conclusion

Brunfelsamidine is a potent natural compound with significant neurotoxic and convulsant properties. While its exact mechanisms of action are not fully elucidated, its ability to interfere with neuronal function and potentially modulate inflammatory pathways makes it a subject of continued scientific inquiry. The lack of comprehensive quantitative data on its biological activities and a detailed synthetic route in the public domain highlights the need for further research to fully characterize this intriguing molecule. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the chemical biology of **Brunfelsamidine** and its potential as a pharmacological tool or a lead for drug discovery.

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